-Chloro-N,N-diethylethanamine hydrochloride (also known as N,N-diethyl-2-chloroethylamine hydrochloride) serves as an alkylating reagent in various organic syntheses. This means it can introduce an "alkyl" group (a carbon chain) onto another molecule.
Here are some examples of its use in research:
2-Chloro-N,N-diethylethanamine hydrochloride can be used as a precursor in the preparation of catalysts. When combined with CuBr, it forms Et6TREN/CuBr, a catalyst used in atom transfer radical polymerization (ATRP) of n-butyl acrylate []. ATRP is a controlled radical polymerization technique employed in the synthesis of various polymers with specific properties.
Studies have explored the use of 2-Chloro-N,N-diethylethanamine hydrochloride as an algicide, a substance that kills algae. It has shown effectiveness against various algal species, including Vaucheria, Cladophora, and Anabaena variabilis [, ]. However, further research is needed to determine its safety and potential environmental impact.
2-Chloro-N,N-diethylethanamine hydrochloride is a white solid with the molecular formula C6H15Cl2N and a molecular weight of 144.04 g/mol. It is characterized by its odorless nature and is soluble in water and methanol. The compound has a melting point range of 205-208°C and a boiling point of approximately 57.8°C . It is classified as hygroscopic, requiring storage under inert atmospheres to maintain stability over time .
Synthesis of 2-chloro-N,N-diethylethanamine hydrochloride typically involves the reaction of diethylamine with chloroacetyl chloride or related chlorinated compounds. The process can be summarized as follows:
This method allows for high yields and purity levels suitable for pharmaceutical applications .
2-Chloro-N,N-diethylethanamine hydrochloride has various applications, particularly in the pharmaceutical industry:
Several compounds share structural similarities with 2-chloro-N,N-diethylethanamine hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-N,N-diethylethanamine hydrochloride | C6H15Cl2N | Alkylating agent; used in drug synthesis |
| 2-Chloro-N,N-dimethylethylamine hydrochloride | C4H11Cl2N | Similar structure; used for different drug synthesis |
| N,N-Diethylaminoethyl chloride | C6H14ClN | Less chlorinated; different reactivity profile |
| N,N-Dimethylaminoethyl chloride | C5H12ClN | Similar function but lower molecular weight |
The uniqueness of 2-chloro-N,N-diethylethanamine hydrochloride lies in its specific chlorine substitution pattern and its application as an intermediate in synthesizing complex pharmaceuticals not typically produced from other similar compounds.
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard